molecular formula C12H14N2O4 B6167178 benzyl 3-nitropyrrolidine-1-carboxylate CAS No. 1309581-45-0

benzyl 3-nitropyrrolidine-1-carboxylate

Cat. No. B6167178
M. Wt: 250.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-nitropyrrolidine-1-carboxylate (BNC) is a nitro-containing pyrrolidine derivative that has been used in a variety of scientific applications. BNC is a versatile compound that can be used in organic synthesis, as a catalyst, and as a reagent in biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of benzyl 3-nitropyrrolidine-1-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
Benzyl bromide, 3-nitropyrrolidine, Sodium hydride, Diethyl ether, Chloroform, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Anhydrous magnesium sulfate

Reaction
Step 1: Synthesis of benzyl 3-nitropyrrolidine by reacting benzyl bromide with 3-nitropyrrolidine in the presence of sodium hydride in diethyl ether., Step 2: Purification of the product by washing with water, drying with anhydrous magnesium sulfate, and evaporating the solvent., Step 3: Synthesis of benzyl 3-nitropyrrolidine-1-carboxylate by reacting benzyl 3-nitropyrrolidine with chloroform and sodium hydroxide in water., Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with chloroform., Step 5: Purification of the product by washing with water, drying with anhydrous magnesium sulfate, and evaporating the solvent., Step 6: Neutralization of the product with sodium bicarbonate and recrystallization from ethanol to obtain pure benzyl 3-nitropyrrolidine-1-carboxylate.

Scientific Research Applications

Benzyl 3-nitropyrrolidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemical and physiological studies, and as a substrate for enzymatic reactions. benzyl 3-nitropyrrolidine-1-carboxylate has also been used in the synthesis of various pharmaceuticals, including antifungal agents, anticonvulsants, and anti-inflammatory agents.

Mechanism Of Action

Benzyl 3-nitropyrrolidine-1-carboxylate acts as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules. In biochemical and physiological studies, benzyl 3-nitropyrrolidine-1-carboxylate acts as a substrate for enzymatic reactions. The enzymatic reactions catalyzed by benzyl 3-nitropyrrolidine-1-carboxylate involve the transfer of electrons from one molecule to another, resulting in the formation of new bonds between the molecules.

Biochemical And Physiological Effects

Benzyl 3-nitropyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, benzyl 3-nitropyrrolidine-1-carboxylate has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anticonvulsant effects. Additionally, benzyl 3-nitropyrrolidine-1-carboxylate has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.

Advantages And Limitations For Lab Experiments

Benzyl 3-nitropyrrolidine-1-carboxylate has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, benzyl 3-nitropyrrolidine-1-carboxylate can be used in a variety of reactions and can be purified by recrystallization or column chromatography. However, benzyl 3-nitropyrrolidine-1-carboxylate is a highly reactive compound and must be handled with caution.

Future Directions

The potential future directions for benzyl 3-nitropyrrolidine-1-carboxylate research include further exploration of its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals, and its potential use in the treatment of various diseases. Additionally, research into the development of more efficient methods for synthesizing benzyl 3-nitropyrrolidine-1-carboxylate could lead to more cost-effective production of the compound. Finally, further research into the mechanism of action of benzyl 3-nitropyrrolidine-1-carboxylate could lead to the discovery of new applications for the compound.

properties

CAS RN

1309581-45-0

Product Name

benzyl 3-nitropyrrolidine-1-carboxylate

Molecular Formula

C12H14N2O4

Molecular Weight

250.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.